molecular formula C9H8ClF3O2 B6361040 1-Chloro-3-(methoxymethoxy)-5-(trifluoromethyl)benzene CAS No. 1415130-83-4

1-Chloro-3-(methoxymethoxy)-5-(trifluoromethyl)benzene

Cat. No. B6361040
CAS RN: 1415130-83-4
M. Wt: 240.60 g/mol
InChI Key: BFAXSLVDQAGOHP-UHFFFAOYSA-N
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Description

The compound “1-Chloro-3-(methoxymethoxy)-5-(trifluoromethyl)benzene” is a benzene derivative with three substituents: a chloro group, a methoxymethoxy group, and a trifluoromethyl group. The positions of these substituents on the benzene ring are indicated by the numbers 1, 3, and 5, respectively .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact method would depend on the desired order of the substituents and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the aromatic benzene ring at its core, with the three substituents attached at the 1, 3, and 5 positions. The presence of these groups would likely influence the compound’s reactivity and physical properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence and position of its functional groups. For example, the chloro group might make the compound susceptible to nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group might increase the compound’s electronegativity, while the methoxymethoxy group could potentially influence its solubility .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a reactant in a chemical reaction, its mechanism of action would be determined by the specific reaction conditions and the other reactants present .

Safety and Hazards

As with any chemical compound, handling “1-Chloro-3-(methoxymethoxy)-5-(trifluoromethyl)benzene” would require appropriate safety precautions. Without specific information on this compound, it’s difficult to provide detailed safety and hazard information .

properties

IUPAC Name

1-chloro-3-(methoxymethoxy)-5-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF3O2/c1-14-5-15-8-3-6(9(11,12)13)2-7(10)4-8/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFAXSLVDQAGOHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC(=CC(=C1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-3-(methoxymethoxy)-5-(trifluoromethyl)benzene

Synthesis routes and methods

Procedure details

Neat chloro(methoxy)methane (1.8 mL, 23.8 mmol) was added to a MeCN solution (20 mL) of 3-chloro-5-(trifluoromethyl)phenol (3.6 g, 18.3 mmol) and Cs2CO3 and the resulting mixture was stirred at room temperature. After 5 h the resulting mixture was diluted with diethyl ether, filtered and concentrated. The resulting material was filtered through a short pad of silica gel, followed by concentration to yield 1-chloro-3-(methoxymethoxy)-5-(trifluoromethyl)benzene.
Quantity
1.8 mL
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reactant
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20 mL
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3.6 g
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0 (± 1) mol
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